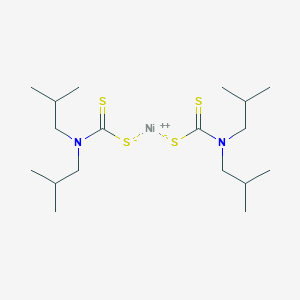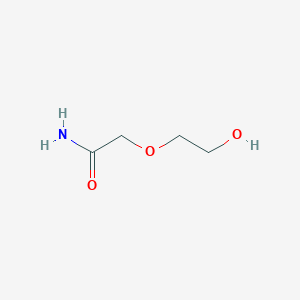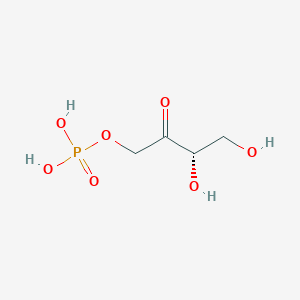
L-erythrulose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-erythrulose 1-phosphate (E1P) is a phosphorylated sugar molecule that has gained attention in scientific research due to its potential applications in various biochemical and physiological processes. E1P is synthesized through a series of enzymatic reactions and has been studied for its mechanism of action, effects on metabolism, and potential future directions for research.
Applications De Recherche Scientifique
Regulatory Mechanisms in Plant Biosynthesis
Unravelling the Regulatory Mechanisms that Modulate the MEP Pathway in Higher Plants The methyl-D-erythritol 4-phosphate pathway, related to L-erythrulose 1-phosphate, plays a crucial role in the biosynthesis of various biologically and biotechnologically significant natural compounds. This pathway is a target for developing herbicides and antimicrobial drugs, and genetic manipulation can lead to the production of medically and agriculturally relevant compounds. Understanding the regulatory mechanisms of this pathway, such as the post-transcriptional regulation of DXS and DXR proteins, is vital for harnessing its potential. For example, the regulation of 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the first enzyme in this pathway, is key to its overall regulation, indicating its importance in linking the pathway's activity with the plant's physiological conditions and the metabolic demand for its products (Cordoba, Salmi, & León, 2009).
Role in Nonmevalonate Pathway of Isoprenoid Biosynthesis
Evidence of a Role for LytB in the Nonmevalonate Pathway of Isoprenoid Biosynthesis The lytB gene is suggested to encode an enzyme in the deoxyxylulose-5-phosphate (DOXP) pathway, which is involved in forming isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These compounds are essential for carotenoid production in Escherichia coli, and the manipulation of lytB, in conjunction with other genes like dxs, can significantly enhance the accumulation of these isoprenoids. This study provides insights into the role of LytB in influencing the ratio of IPP and DMAPP produced via the DOXP pathway (Cunningham, Lafond, & Gantt, 2000).
Studies on the Nonmevalonate Terpene Biosynthetic Pathway Metabolic Role of IspH (LytB) Protein
The study explores the transformation of 1-deoxy-d-xylulose into isopentenyl diphosphate and dimethylallyl diphosphate by enzymes specified by various genes, including the ispH (lytB) gene. This research provides insights into the metabolic role of IspH (LytB) in the nonmevalonate terpene biosynthetic pathway, which is crucial for understanding the biosynthesis of terpenes, substances with various applications in industries like pharmaceuticals and aromatics (Rohdich et al., 2002).
Erythritol Catabolism and Its Conversion
In Yarrowia lipolytica Erythritol Catabolism Ends with Erythrose Phosphate This study elucidates the erythritol catabolic pathway in the yeast Yarrowia lipolytica. The gene YALI0F01584g is characterized as encoding an erythrulose-1P isomerase, converting erythrulose-1P into erythrulose-4P, thereby feeding the pentose phosphate pathway. Understanding this pathway is significant for comprehending the broader metabolic pathways involving erythritol and its derivatives (Niang et al., 2019).
Propriétés
Numéro CAS |
16409-92-0 |
|---|---|
Nom du produit |
L-erythrulose 1-phosphate |
Formule moléculaire |
C4H9O7P |
Poids moléculaire |
200.08 g/mol |
Nom IUPAC |
[(3S)-3,4-dihydroxy-2-oxobutyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h3,5-6H,1-2H2,(H2,8,9,10)/t3-/m0/s1 |
Clé InChI |
TZCZUVPSFJZERP-VKHMYHEASA-N |
SMILES isomérique |
C([C@@H](C(=O)COP(=O)(O)O)O)O |
SMILES |
C(C(C(=O)COP(=O)(O)O)O)O |
SMILES canonique |
C(C(C(=O)COP(=O)(O)O)O)O |
Synonymes |
erythrulose 1-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2,2'-[(1-methylethyl)imino]bis-](/img/structure/B93441.png)
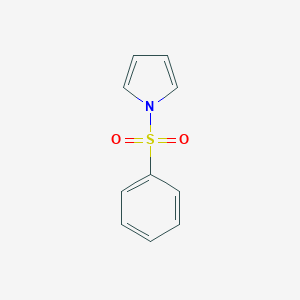
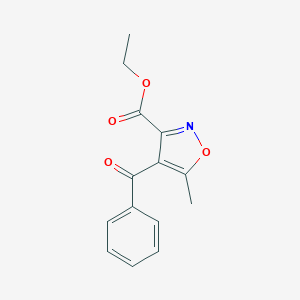
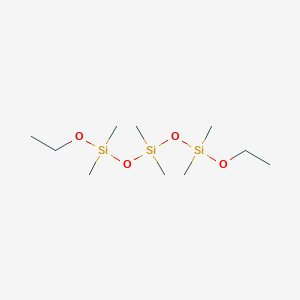
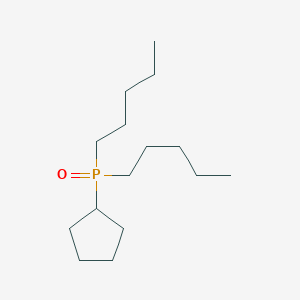
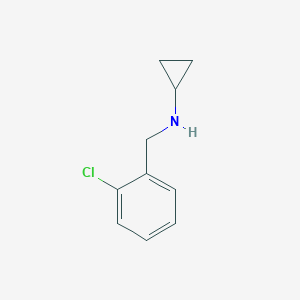
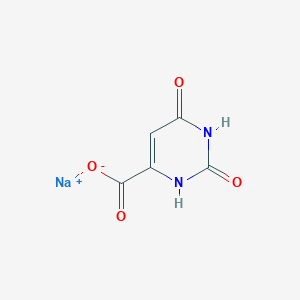
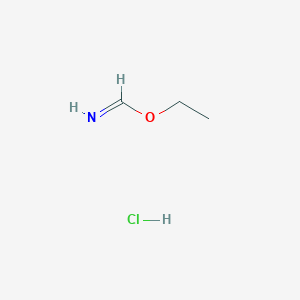
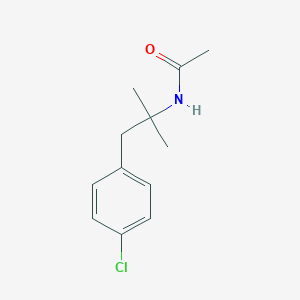
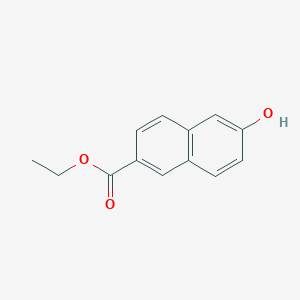
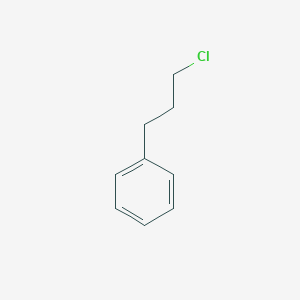
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
